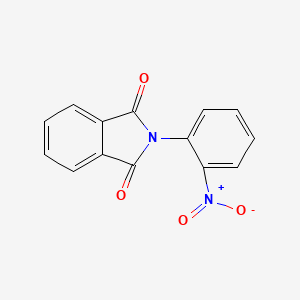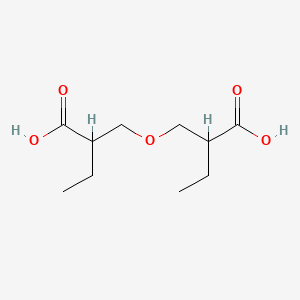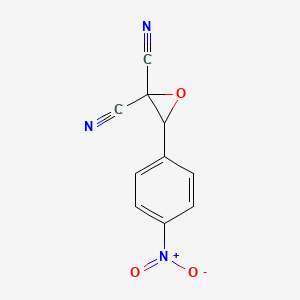
1,4-二溴环己烷
描述
1,4-Dibromocyclohexane is a chemical compound with the molecular formula C6H10Br2 . Its molecular weight is 241.952 . It is also known by other names such as Cyclohexane, 1,4-dibromo-, and its CAS Registry Number is 35076-92-7 .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromocyclohexane can be represented as a cyclohexane ring with two bromine atoms attached at the 1 and 4 positions . The structure is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
1,4-Dibromocyclohexane has a density of 1.8±0.1 g/cm3, a boiling point of 224.9±15.0 °C at 760 mmHg, and a flash point of 95.1±19.6 °C . It has a molar refractivity of 43.2±0.3 cm3, and its polarizability is 17.1±0.5 10-24 cm3 .
科学研究应用
溴化阻燃剂
1,4-二溴环己烷因其在新型溴化阻燃剂 (NBFR) 家族中的作用而闻名。由于这些化合物在降低各种材料的可燃性方面有效,因此它们的使用越来越广泛。然而,人们对其环境归宿和毒性表示担忧,因此有必要进行进一步的研究。例如,1,2-二溴-4-(1,2-二溴乙基)环己烷是 1,4-二溴环己烷的一种变体,主要用作添加型阻燃剂。它在环境中的存在及其潜在影响,尤其是在北极生态系统中,一直是研究的主题 (Zuiderveen、Slootweg 和 de Boer,2020) (Tomy 等人,2008)。
化学结构和稳定性
1,4-二溴环己烷异构体的化学结构和热稳定性已经得到表征,揭示了它们对热敏感以及在较高温度下相互转化的可能性。这种理解对于评估它们在不同环境条件下的行为至关重要 (Arsenault 等人,2008)。
催化和化学反应
1,4-二溴环己烷已在催化的背景下进行了研究。例如,已经探索了由钴肟催化的脱卤,这对于理解和改进有机化学中的催化过程具有重要意义 (Pizarro 等人,2022)。
环境影响和毒代动力学
与 1,4-二溴环己烷相关的化合物的环境影响和毒代动力学,例如四溴乙基环己烷 (TBECH),一直是研究的重点。对幼年褐鳟的研究揭示了这些化合物在水生生物中的行为,为人们了解其潜在的环境和生物效应提供了见解 (Gemmill 等人,2011)。
构象研究
对 1,4-二溴环己烷及其相关化合物构象偏好的研究有助于更深入地了解有机化学中的分子动力学和结构。此类研究对于开发新的合成方法和材料至关重要 (Bain 等人,2011)。
安全和危害
作用机制
. .
Mode of Action
The compound interacts with its targets through a process known as electrophilic addition . In this process, the bromine atoms in 1,4-Dibromocyclohexane are polarized by the approaching pi bond in the alkene . This polarization leads to the formation of a bromonium ion, which is then attacked by a bromide ion formed in a nearby reaction . The result is the addition of bromine atoms across the double bond .
Result of Action
The primary result of 1,4-Dibromocyclohexane’s action is the addition of bromine atoms across carbon-carbon double bonds . This can lead to significant changes in the structure and properties of the target molecules, potentially altering their function at the molecular and cellular levels.
属性
IUPAC Name |
1,4-dibromocyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGWDQLKYPDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067888 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromocyclohexane | |
CAS RN |
35076-92-7, 13618-83-2 | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the conformational behavior of 1,4-dibromocyclohexane?
A1: Research indicates that trans-1,4-dibromocyclohexane exists predominantly in a chair conformation with the bromine atoms occupying equatorial positions. This conformation minimizes steric hindrance between the bulky bromine atoms and the cyclohexane ring. [, , ] Studies employing vibrational spectroscopy, including Raman and infrared, have provided insights into the vibrational modes associated with this specific conformation. [, ]
Q2: How does temperature affect the nuclear quadrupole resonance (NQR) frequencies in 1,4-dibromocyclohexane?
A2: Studies investigating the temperature dependence of NQR frequencies in 1,4-dibromocyclohexane reveal a decrease in frequencies with increasing temperature. [] This observation is consistent with Bayer's theory, which links NQR frequency shifts to molecular motions, specifically torsional vibrations, within the crystal lattice. The calculated torsional frequencies, derived from experimental NQR data and calculated moments of inertia, also decrease with increasing temperature. [] This trend aligns with observations from Raman studies on various molecules in crystalline states. []
Q3: Are there differences in the NQR behavior between the cis and trans isomers of 1,4-dibromocyclohexane?
A3: Yes, the cis and trans isomers of 1,4-dibromocyclohexane exhibit distinct NQR behaviors. At 77K, cis-1,4-dibromocyclohexane displays two distinct resonance lines, suggesting different chemical environments for the two bromine atoms. [] Based on the calculated torsional frequencies, the higher frequency line is attributed to the bromine atom in the equatorial position. [] Interestingly, the resonance lines in trans-1,4-dibromocyclohexane fade out at temperatures significantly lower than its melting point, a phenomenon not observed in the cis isomer. [] This suggests differences in the molecular dynamics and potentially intermolecular interactions between the two isomers in the solid state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)









